molecular formula C7H9N3OSi B14651481 [(Trimethylsilyl)oxy]methanetricarbonitrile CAS No. 41309-95-9

[(Trimethylsilyl)oxy]methanetricarbonitrile

Cat. No.: B14651481
CAS No.: 41309-95-9
M. Wt: 179.25 g/mol
InChI Key: UEGHZEDTKSWDKR-UHFFFAOYSA-N
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Description

[(Trimethylsilyl)oxy]methanetricarbonitrile is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methanetricarbonitrile moiety. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is utilized in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Trimethylsilyl)oxy]methanetricarbonitrile typically involves the reaction of trimethylsilyl chloride with methanetricarbonitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trimethylsilyl ether intermediate . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[(Trimethylsilyl)oxy]methanetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the trimethylsilyl group using fluoride ions results in the formation of the corresponding alcohol or other functional group .

Mechanism of Action

The mechanism of action of [(Trimethylsilyl)oxy]methanetricarbonitrile involves the formation of a stable trimethylsilyl ether, which protects the functional group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions using reagents such as fluoride ions or aqueous acid . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Trimethylsilyl)oxy]methanetricarbonitrile is unique due to its specific combination of a trimethylsilyl group with a methanetricarbonitrile moiety. This combination provides both stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

41309-95-9

Molecular Formula

C7H9N3OSi

Molecular Weight

179.25 g/mol

IUPAC Name

trimethylsilyloxymethanetricarbonitrile

InChI

InChI=1S/C7H9N3OSi/c1-12(2,3)11-7(4-8,5-9)6-10/h1-3H3

InChI Key

UEGHZEDTKSWDKR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#N)(C#N)C#N

Origin of Product

United States

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